

YX-2-107 Technical Support Center: Quality Control and Purity Assessment

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B10821831

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of **YX-2-107**, a selective CDK6-degrading PROTAC (Proteolysis-Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What is **YX-2-107** and what is its mechanism of action?

A1: **YX-2-107** is a PROTAC designed to selectively degrade Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of approximately 4.4 nM.^{[1][2][3]} It is a heterobifunctional molecule composed of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[4][5]} This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.^{[2][3]} This targeted degradation of CDK6 inhibits retinoblastoma (RB) protein phosphorylation and FOXM1 expression, which are crucial for cell cycle progression.^{[1][2]} **YX-2-107** is primarily used in research for studying Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).^{[1][6]}

Q2: What are the recommended storage and handling conditions for **YX-2-107**?

A2: For long-term storage, **YX-2-107** powder should be kept in a dry, dark environment at -20°C for up to two years.^[5] For short-term storage, 0-4°C is acceptable for days to weeks.^[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or -20°C for up to one month.^[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.^[1]

Q3: What are the typical specifications for **YX-2-107** purity?

A3: High-quality **YX-2-107** for research purposes should have a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).^{[4][5]} Further characterization is typically provided by mass spectrometry (MS) to confirm the molecular weight and NMR spectroscopy to verify the chemical structure.

Quality Control Data

Table 1: Physicochemical Properties of **YX-2-107**

Parameter	Value	Reference
CAS Number	2417408-46-7	^{[1][4]}
Molecular Formula	C45H51N11O9	^[5]
Molecular Weight	889.97 g/mol	^[5]
Appearance	Solid powder	^[4]

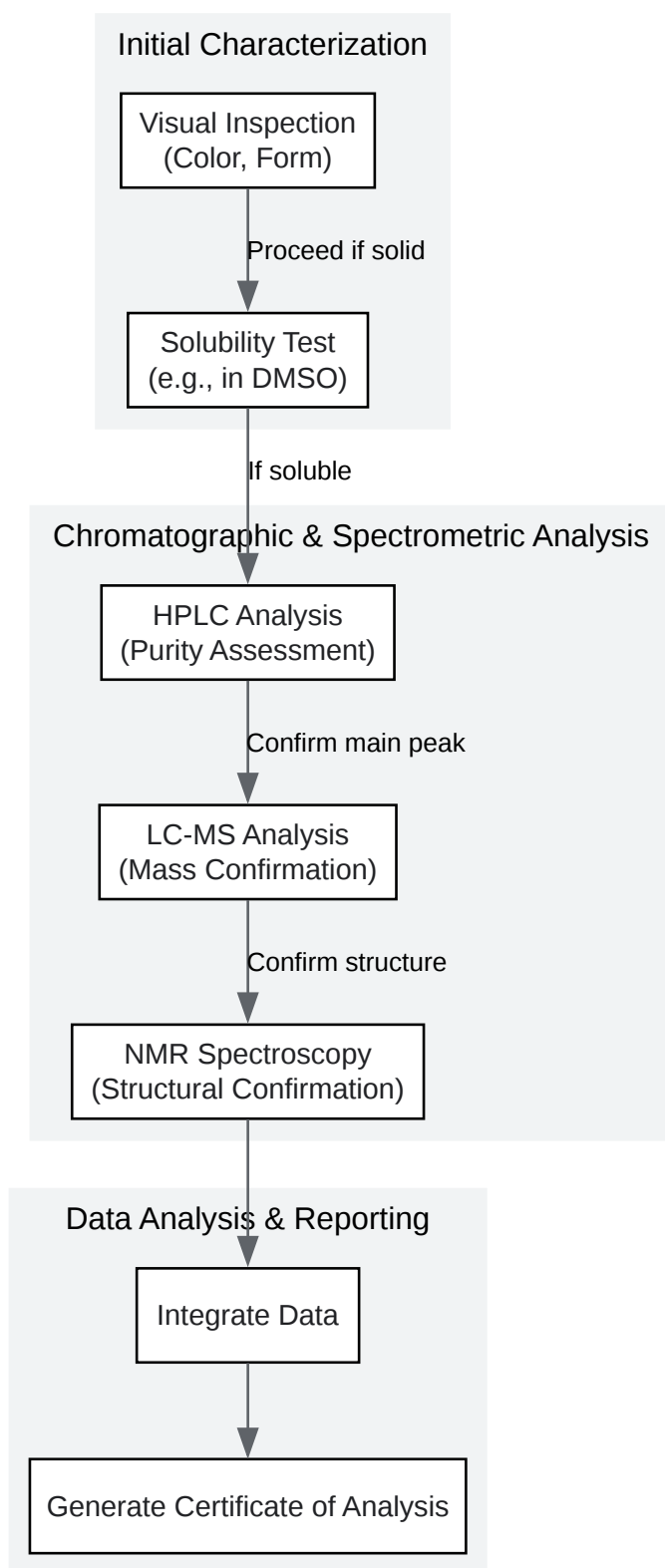
Table 2: Typical Certificate of Analysis (CoA) Specifications for **YX-2-107**

Test	Specification	Method
Purity	≥ 98.0%	HPLC
Identity	Conforms to structure	¹ H NMR
Mass	Conforms to molecular weight (m/z)	LC-MS
Solubility	≥ 10 mM	DMSO

Experimental Workflows and Protocols

Purity Assessment Workflow

The following diagram outlines a typical workflow for assessing the purity of a **YX-2-107** sample.



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Caption: Workflow for **YX-2-107** purity assessment.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in water (HPLC grade).
 - Mobile Phase B: 0.1% Formic acid in acetonitrile (HPLC grade).
 - Filter and degas both mobile phases before use.
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **YX-2-107** in DMSO.
 - Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
- HPLC Conditions (Illustrative Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30°C.
 - Detection: UV at 254 nm.
 - Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B

- 18-20 min: 90% to 10% B
- 20-25 min: 10% B
- Data Analysis:
 - Integrate the peak areas of all detected peaks.
 - Calculate the purity of **YX-2-107** as the percentage of the main peak area relative to the total peak area.

Protocol 2: Western Blot for Assessing **YX-2-107** Activity (CDK6 Degradation)

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., BV173 or SUP-B15) to 70-80% confluency.[\[1\]](#)
 - Treat the cells with varying concentrations of **YX-2-107** (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.[\[1\]](#)
- Cell Lysis and Protein Quantification:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against CDK6 overnight at 4°C.
 - Incubate with a loading control antibody (e.g., β-actin or GAPDH).

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.

Troubleshooting Guide

Q4: My **YX-2-107** sample shows low purity on the HPLC chromatogram. What are the possible causes and solutions?

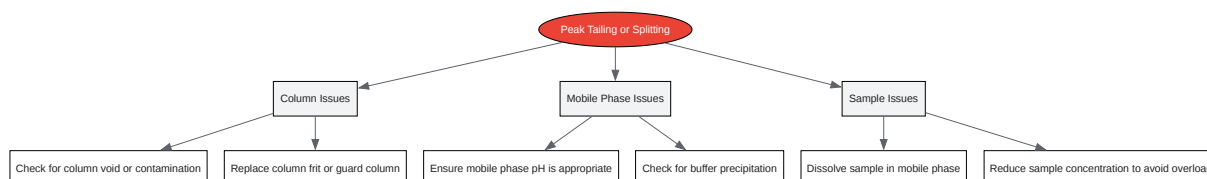
A4: Low purity can be due to several factors. The following table outlines potential causes and troubleshooting steps.

Table 3: Troubleshooting Low Purity in HPLC Analysis

Possible Cause	Recommended Solution
Degradation during storage	Ensure the compound has been stored correctly (see Q2). If degradation is suspected, obtain a new, verified batch.
Incomplete dissolution	Ensure complete dissolution of the sample in the diluent. Sonication may help. ^[7]
Contaminated solvent/reagents	Use high-purity, HPLC-grade solvents and fresh reagents.
Inappropriate HPLC method	Optimize the HPLC method, including the gradient, column, and mobile phase, to ensure proper separation of impurities.

Q5: I am observing peak tailing or splitting in my HPLC chromatogram for **YX-2-107**. How can I resolve this?

A5: Peak tailing or splitting can be caused by column issues, improper mobile phase, or sample-related problems.



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Caption: Troubleshooting peak shape issues in HPLC.

Q6: My **YX-2-107** does not show significant CDK6 degradation in my western blot experiment. What should I check?

A6: Lack of activity could be due to several experimental factors.

Table 4: Troubleshooting Lack of Activity in Western Blot

Possible Cause	Recommended Solution
Incorrect compound concentration	Verify the dilution calculations and ensure the final concentration in the cell culture is accurate.
Low cell permeability	While YX-2-107 has shown to be cell-permeable, this can be cell-line dependent. Consider increasing the incubation time.
Degraded YX-2-107	Use a fresh aliquot of YX-2-107 from proper storage conditions.
Suboptimal antibody performance	Ensure the primary antibody for CDK6 is validated and used at the recommended dilution.
Issues with the cell line	Confirm that the cell line used expresses detectable levels of CDK6.

Q7: I am observing the "hook effect" in my dose-response experiments with **YX-2-107**. What is it and how can I mitigate it?

A7: The "hook effect" in PROTAC experiments refers to a decrease in degradation efficiency at very high concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (target-PROTAC-E3 ligase), which is necessary for degradation. To mitigate this, it is crucial to test a wide range of **YX-2-107** concentrations to obtain a full dose-response curve and identify the optimal concentration for maximal degradation.

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